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Compound of Interest

Compound Name: 3-Bromothioanisole

Cat. No.: B020505 Get Quote

For the discerning researcher, scientist, or drug development professional, the selection of a

chemical building block is a multi-faceted decision. It is a careful balance of reactivity,

availability, and, critically, cost. This guide provides an in-depth comparison of 3-
Bromothioanisole and its ortho- and para-isomers, offering a clear, data-driven framework for

choosing the most cost-effective reagent for your synthetic campaign. We will move beyond

simple catalog prices to explore the fundamental chemical principles and synthetic realities that

dictate the true value of these versatile intermediates.

The Economic Landscape: A Cost and Availability
Analysis
In the world of fine chemicals, price is often a direct reflection of synthetic complexity. The

bromothioanisole isomers are a textbook example of this principle. A survey of major chemical

suppliers reveals a stark price disparity between the three regioisomers.

Table 1: Comparative Cost Analysis of Bromothioanisole Isomers
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Compound Isomer CAS Number
Representative
Price (USD/25g)

2-Bromothioanisole ortho 19614-16-5 ~$300 - $640[1][2]

3-Bromothioanisole meta 33733-73-2

~$400 - $500

(extrapolated from 5g

price)[3][4]

4-Bromothioanisole para 104-95-0 ~$75 - $105[2][5]

Prices are approximate, based on publicly available catalog data from major suppliers (e.g.,

Thermo Fisher Scientific, Sigma-Aldrich) for research-grade quantities and are subject to

change.

The conclusion is immediate and unambiguous: 4-Bromothioanisole is overwhelmingly the

most economical choice, often by an order of magnitude. The ortho and meta isomers are

specialty reagents with a correspondingly high cost.

Why the Drastic Price Difference?
The cost is dictated by the synthetic route.

4-Bromothioanisole: The synthesis is a straightforward and high-yielding electrophilic

aromatic substitution. Thioanisole is activated by the electron-donating methylthio (-SCH₃)

group, which is an ortho, para-director. Due to sterics, the para position is strongly favored,

allowing for the direct bromination of inexpensive thioanisole to produce the 4-bromo isomer

with high selectivity and purity after a simple crystallization.[1][6]

2- and 3-Bromothioanisole: These isomers cannot be efficiently prepared by direct

bromination. Their synthesis requires more complex, multi-step routes. For example, 2-

Bromothioanisole is often prepared from 2-bromothiophenol via methylation.[7] The

synthesis of 3-Bromothioanisole can involve starting from 3-bromoanisole or 3-

bromophenylboronic acid, which are more expensive starting materials themselves and

require additional transformations.[8] These longer, lower-yielding pathways are the primary

drivers of their higher cost.
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Reactivity and Application Profile: A Tale of Three
Isomers
While cost is a primary filter, reagent choice must ultimately serve the synthetic goal. The utility

of the bromothioanisole isomers is most prominent in palladium-catalyzed cross-coupling

reactions, which are foundational in modern drug discovery.[9] Here, we dissect their

performance in the two most common transformations: the Suzuki-Miyaura C-C bond formation

and the Buchwald-Hartwig C-N bond formation.

Theoretical Underpinnings: Steric vs. Electronic Effects
The reactivity of each isomer is governed by a combination of steric and electronic factors.

Steric Hindrance: The bulky methylthio group at the ortho position in 2-Bromothioanisole

significantly encumbers the reaction center. This can impede the crucial oxidative addition

step of the palladium catalyst, often requiring higher catalyst loadings, more specialized (and

expensive) ligands, or harsher reaction conditions to achieve comparable yields to the other

isomers.[10][11]

Electronic Effects: The methylthio group is electron-donating through resonance (+R effect)

and weakly electron-withdrawing through induction (-I effect).

In 4-Bromothioanisole, the +R effect is maximized, increasing electron density on the ipso-

carbon bearing the bromine atom. This can slightly slow the rate of oxidative addition

compared to a non-substituted bromobenzene, but this effect is generally modest.[12]

In 3-Bromothioanisole, the electron-donating resonance effect does not extend to the C-

Br bond, making the electronic environment more akin to standard bromobenzene.

Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common

motif in pharmaceuticals.[13][14]
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Utilize 4-Bromothioanisole.
Benefit from low cost and high reactivity.

Ideal for screening and scale-up.

Prepare for high reagent cost.
Optimize reaction to maximize yield.
Consider alternative synthetic routes.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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